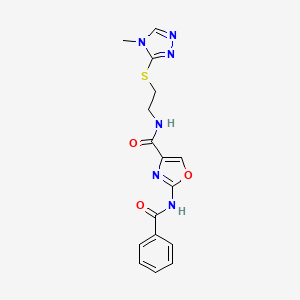
2-benzamido-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-benzamido-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C16H16N6O3S and its molecular weight is 372.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-benzamido-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)oxazole-4-carboxamide is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from basic triazole derivatives. The process includes the formation of the oxazole ring and the introduction of the benzamide group. The following table summarizes the key steps in the synthesis:
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Nucleophilic Substitution | Reaction of 4-methyl-4H-1,2,4-triazole with a suitable electrophile to form a thioether. |
| 2 | Cyclization | Formation of the oxazole ring through cyclization reactions involving appropriate carboxylic acids. |
| 3 | Amide Formation | Coupling of the benzoyl chloride with the amine to yield the final product. |
Biological Activity
The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key findings include:
Antimicrobial Activity
Studies have shown that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism is believed to involve inhibition of DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.
Anticancer Potential
Research indicates that triazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. A study reported that compounds with similar structural features showed IC50 values in the low micromolar range against several cancer cell lines . These effects are attributed to the ability of these compounds to interfere with cellular signaling pathways involved in proliferation and survival.
Antioxidant Activity
The antioxidant potential of this compound has been assessed through various assays measuring free radical scavenging activity. Compounds with similar structures have shown promising results in reducing oxidative stress markers in cell cultures . This property is particularly relevant for neuroprotective applications.
Case Studies
Several studies have highlighted the biological efficacy of related compounds:
- Antimicrobial Efficacy : A derivative with a similar structure demonstrated potent activity against resistant strains of bacteria, achieving MIC values as low as 0.5 µg/mL against S. aureus .
- Anticancer Activity : Another study reported that a triazole-based compound led to a significant reduction in tumor size in murine models when administered at doses of 50 mg/kg .
- Neuroprotective Effects : In vitro studies indicated that compounds with a triazole moiety could protect neuronal cells from oxidative damage induced by glutamate .
特性
IUPAC Name |
2-benzamido-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3S/c1-22-10-18-21-16(22)26-8-7-17-14(24)12-9-25-15(19-12)20-13(23)11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,17,24)(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHHJXZKYBHAGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCCNC(=O)C2=COC(=N2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














